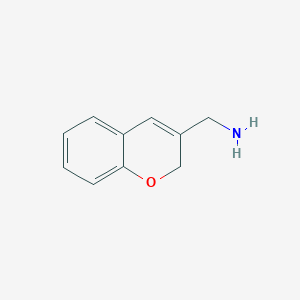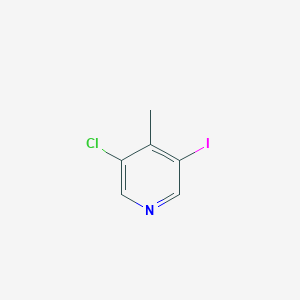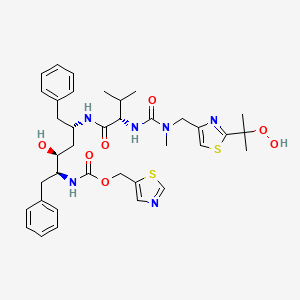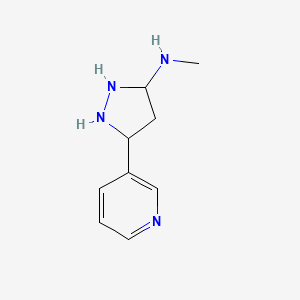
2-Cyclopropyl-6-thiomorpholinopyrimidin-4-amine
Overview
Description
2-Cyclopropyl-6-thiomorpholinopyrimidin-4-amine (CMMP) is a type of heterocyclic amine compound with a wide range of applications in medicinal chemistry. It is a novel synthetic compound that has been widely studied for its potential use in various therapeutic applications. The compound has been used as a starting material for the synthesis of a variety of pharmaceuticals, including anti-cancer and anti-inflammatory drugs. It has also been used in the synthesis of drugs for the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
Scientific Research Applications
Anti-Cancer Properties
A study on CYC116, a compound with a similar pyrimidine structure, revealed its potential as an anti-cancer drug. CYC116 was found to suppress Type I hypersensitive immune responses by inhibiting Fyn kinase in mast cells, which could be beneficial in treating mast cell-mediated allergic disorders such as atopic dermatitis and allergic rhinitis. This suggests that compounds with a pyrimidine core, like 2-Cyclopropyl-6-thiomorpholinopyrimidin-4-amine, might have applications in cancer therapy or allergy treatment (Park et al., 2018).
Carbonic Anhydrase Inhibition
Research on thioureido-substituted sulfonamides, which share a heterocyclic structure with 2-Cyclopropyl-6-thiomorpholinopyrimidin-4-amine, demonstrated potent inhibitory effects on carbonic anhydrase isozymes. These compounds showed efficacy in reducing elevated intraocular pressure in a rabbit model of glaucoma, highlighting their potential in treating ocular conditions (Mincione et al., 2005).
Neuroprotective Effects
Compounds structurally related to 2-Cyclopropyl-6-thiomorpholinopyrimidin-4-amine have been evaluated for their neuroprotective effects. For instance, a selective orexin-1 receptor antagonist showed efficacy in attenuating stress-induced hyperarousal without inducing hypnotic effects, suggesting potential applications in treating psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
properties
IUPAC Name |
2-cyclopropyl-6-thiomorpholin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4S/c12-9-7-10(15-3-5-16-6-4-15)14-11(13-9)8-1-2-8/h7-8H,1-6H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOVMJAUFPOBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCSCC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![diethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1471588.png)
![(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B1471589.png)
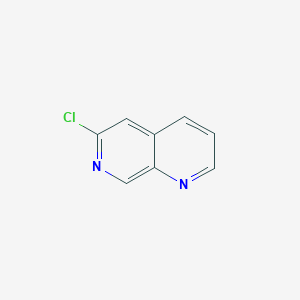
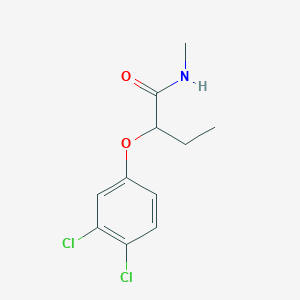
![3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1471593.png)
![1-[3-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid acetate](/img/structure/B1471594.png)

